2-(furan-2-yl)-7-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
CAS No.: 1040632-66-3
Cat. No.: VC11961479
Molecular Formula: C19H14N6O3S
Molecular Weight: 406.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040632-66-3 |
|---|---|
| Molecular Formula | C19H14N6O3S |
| Molecular Weight | 406.4 g/mol |
| IUPAC Name | 2-(furan-2-yl)-7-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one |
| Standard InChI | InChI=1S/C19H14N6O3S/c1-11-4-2-5-12(8-11)17-20-16(28-24-17)10-29-19-22-21-18(26)14-9-13(23-25(14)19)15-6-3-7-27-15/h2-9H,10H2,1H3,(H,21,26) |
| Standard InChI Key | ZWDMAJHZHHKYKX-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)C2=NOC(=N2)CSC3=NNC(=O)C4=CC(=NN43)C5=CC=CO5 |
| Canonical SMILES | CC1=CC(=CC=C1)C2=NOC(=N2)CSC3=NNC(=O)C4=CC(=NN43)C5=CC=CO5 |
Introduction
Synthesis and Chemical Reactions
The synthesis of pyrazolo-triazine derivatives typically involves multi-step organic reactions. Common methods include condensation reactions and cyclization processes. Key reagents might include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.
Chemical Reactions
-
Oxidation and Reduction: These reactions can modify the functional groups attached to the pyrazolo-triazine core.
-
Substitution Reactions: The presence of reactive sites allows for the substitution of existing groups with new ones, altering the compound's properties.
Biological Activities and Applications
Heterocyclic compounds, including pyrazolo-triazines, are known for their diverse biological activities. They can interact with enzymes or receptors, making them potential candidates for drug development.
| Application | Description |
|---|---|
| Medicinal Chemistry | Potential therapeutic applications due to interactions with biological targets. |
| Material Science | The structural complexity of these compounds can lead to novel materials with unique properties. |
Research Findings and Future Directions
While specific research findings on 2-(furan-2-yl)-7-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H,5H-pyrazolo[1,5-d] triazin-4-one are not available, related compounds have shown promise in various fields. Future studies could focus on synthesizing this compound and exploring its biological activities and material properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume